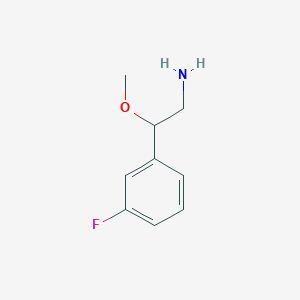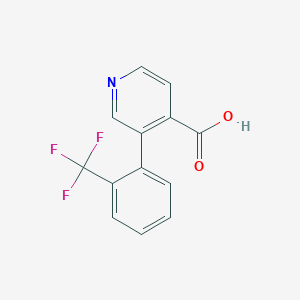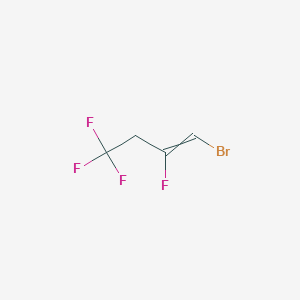
1-Bromo-2,4,4,4-tetrafluorobut-1-ene
Übersicht
Beschreibung
1-Bromo-2,4,4,4-tetrafluorobut-1-ene is a chemical compound with the molecular formula C4H3BrF4. It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 3 hydrogen atoms, 1 bromine atom, and 4 fluorine atoms. The exact mass is 205.93500 .Wissenschaftliche Forschungsanwendungen
Organometallic Compound Synthesis
1-Bromo-2,4,4,4-tetrafluorobut-1-ene has been utilized in the preparation of novel multi-functionalized fluorine-containing organometallics. For example, it has been used to create tetrafluoroethylenated zinc reagent, which is thermally stable and participates in cross-coupling reactions with acyl chlorides or iodoarenes to form CF2CF2-containing organic molecules. These compounds have been found to have good yields and show promise in Suzuki-Miyaura cross-coupling reactions (Kajimoto et al., 2021).
Tetrafluoroethylene Fragment Installation
The compound is also pivotal in the practical installation of tetrafluoroethylene fragments. Organozinc reagents derived from this compound have been shown to be thermally stable and can participate in various cross-coupling reactions, offering a broad range of CF2CF2-containing organic molecules. The ease of use and stability of these reagents make them a practical synthetic tool for the production of functional molecules containing the CF2CF2 fragment (Tamamoto et al., 2018).
The compound is instrumental in introducing tetrafluoroethylene units into organic molecules. Processes involving the coupling of this compound with various carbonyl compounds or the reaction with chlorotriethylsilane have led to the synthesis of adducts with good to excellent yields. These methods offer new pathways for incorporating CF2CF2 units into organic structures, expanding the scope of molecular synthesis and design (Konno et al., 2011).
Application in Liquid Crystal Technology
This compound has been used in designing and synthesizing new fluorinated liquid crystals with negative dielectric anisotropy. These molecules are crucial for flat liquid crystal display devices, showing excellent physical properties such as large negative dielectric anisotropy, birefringence, and high viscosity. The unique characteristics of these molecules underline the importance of the compound in advancing liquid crystal technology (Yamada et al., 2017).
Safety and Hazards
When handling 1-Bromo-2,4,4,4-tetrafluorobut-1-ene, it’s advised to use it only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves, clothing, eye protection, and face protection. If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell .
Wirkmechanismus
Target of Action
The primary targets of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene are organic molecules with fluoroalkylene scaffolds . These molecules exhibit unique biological activities and can be applied to functional materials such as liquid crystals and light-emitting materials .
Mode of Action
The mode of action of This compound involves the transformation of functional groups at both ends of the compound . This transformation process is simple and efficient, leading to the creation of biologically active fluorinated sugars and functional materials .
Biochemical Pathways
The biochemical pathways affected by This compound The compound’s synthetic applications suggest that it may influence the pathways related to the synthesis of fluorinated sugars and functional materials .
Pharmacokinetics
The ADME properties of This compound The compound’s use in proteomics research applications suggests that it may have specific pharmacokinetic properties that facilitate its use in this field .
Result of Action
The molecular and cellular effects of This compound ’s action are largely dependent on its mode of action. The transformation of functional groups at both ends of the compound leads to the creation of biologically active fluorinated sugars and functional materials . These products can exhibit unique biological activities and can be applied to various fields, including liquid crystals and light-emitting materials .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, temperature can affect the compound’s physical state . .
Biochemische Analyse
Biochemical Properties
1-Bromo-2,4,4,4-tetrafluorobut-1-ene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a substrate or inhibitor. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes. The interactions between this compound and biomolecules are primarily based on its ability to form covalent bonds with active sites of enzymes, leading to enzyme inhibition .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may disrupt normal cell signaling by binding to receptors or interfering with signal transduction proteins. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can act as a substrate for certain enzymes, leading to the production of specific metabolites. Additionally, this compound can inhibit enzymes involved in metabolic pathways, resulting in changes in metabolite levels and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution within cells is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. These interactions determine the compound’s localization within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function. For example, this compound may accumulate in the nucleus, affecting gene expression, or in the mitochondria, influencing cellular metabolism .
Eigenschaften
IUPAC Name |
1-bromo-2,4,4,4-tetrafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTXFKUJDWKMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CBr)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694160 | |
| Record name | 1-Bromo-2,4,4,4-tetrafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933600-87-4 | |
| Record name | 1-Bromo-2,4,4,4-tetrafluoro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933600-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,4,4,4-tetrafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



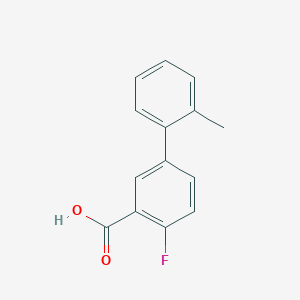

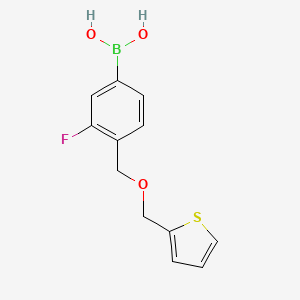

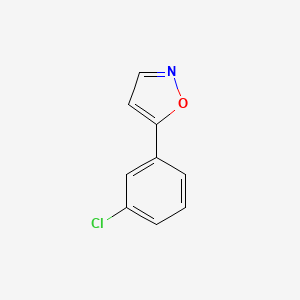
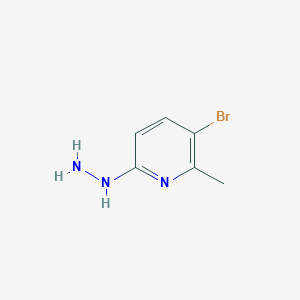
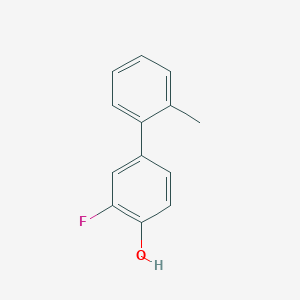
![4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440923.png)
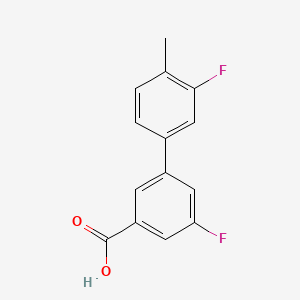
![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)
